

An In-Depth Technical Guide to Diisopropylamine

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This guide provides a comprehensive overview of the chemical and physical properties of **diisopropylamine**, along with detailed experimental protocols for its synthesis and a key application. **Diisopropylamine** is a secondary amine that serves as a crucial building block and reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its sterically hindered nature makes it a highly selective nucleophile and the precursor to the widely used non-nucleophilic strong base, lithium diisopropylamide (LDA).

Core Properties of Diisopropylamine

Diisopropylamine is a colorless liquid characterized by an ammonia-like odor.[1][2] A summary of its key quantitative data is presented below for easy reference and comparison.



Property	Value	
Molecular Formula	C ₆ H ₁₅ N[1][3][4]	
Linear Formula	[(CH ₃) ₂ CH] ₂ NH[2][5]	
Molecular Weight	101.19 g/mol [1][4][5][6]	
CAS Number	108-18-9[1][3][6]	
Density	0.722 g/mL at 25 °C[6]	
Boiling Point	84 °C[3][6]	
Melting Point	-61 °C[3][6]	
Flash Point	-1.1 °C (30 °F)[1][7]	
Solubility	Slightly soluble in water; soluble in alcohol.[1][6]	
IUPAC Name	N-(propan-2-yl)propan-2-amine[1]	

Experimental Protocols

Detailed methodologies for the synthesis of **diisopropylamine** and its subsequent use in the preparation of lithium diisopropylamide (LDA) are outlined below. These protocols are fundamental for research and development applications requiring this versatile amine.

1. Synthesis of **Diisopropylamine** via Reductive Amination

Diisopropylamine is commercially produced through the reductive amination of acetone with ammonia.[2] This process involves the catalytic hydrogenation of the imine intermediate formed from acetone and ammonia.

- Reaction: NH₃ + 2 (CH₃)₂CO + 2 H₂ → [(CH₃)₂CH]₂NH + 2 H₂O[2]
- Raw Materials: Acetone, Ammonia, Hydrogen gas.
- Catalyst: A modified copper oxide, such as copper chromite, or a nickel-based catalyst (e.g., Raney Nickel) is typically employed.[2][3]



Procedure:

- The catalyst is activated in a fixed-bed continuous flow reactor under a stream of hydrogen at elevated temperatures (e.g., up to 600 °C, depending on the specific catalyst).[3]
- A gaseous mixture of acetone, ammonia, and hydrogen is introduced into the reactor.[3]
 The molar ratio of reactants is optimized to favor the formation of the secondary amine over the primary amine (isopropylamine).
- The reaction is conducted under pressure (ranging from atmospheric to 8.0 MPa) and at temperatures between 150 °C and 350 °C.[3][4]
- The crude product stream, containing **disopropylamine**, isopropylamine, and unreacted starting materials, is cooled and condensed.
- The final product, diisopropylamine, is purified from the crude mixture by fractional distillation.[3]
- 2. Preparation of Lithium Diisopropylamide (LDA)

LDA is a strong, non-nucleophilic base widely used in organic synthesis for deprotonation reactions. It is typically prepared in situ from **diisopropylamine** and an organolithium reagent, most commonly n-butyllithium (n-BuLi).

- Reaction: [(CH₃)₂CH]₂NH + n-BuLi → [(CH₃)₂CH]₂NLi + C₄H₁₀
- Reagents & Equipment:
 - Diisopropylamine (freshly distilled from calcium hydride for best results).[1][7]
 - n-Butyllithium (typically a 1.6 M solution in hexanes).[1]
 - Anhydrous tetrahydrofuran (THF).
 - An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

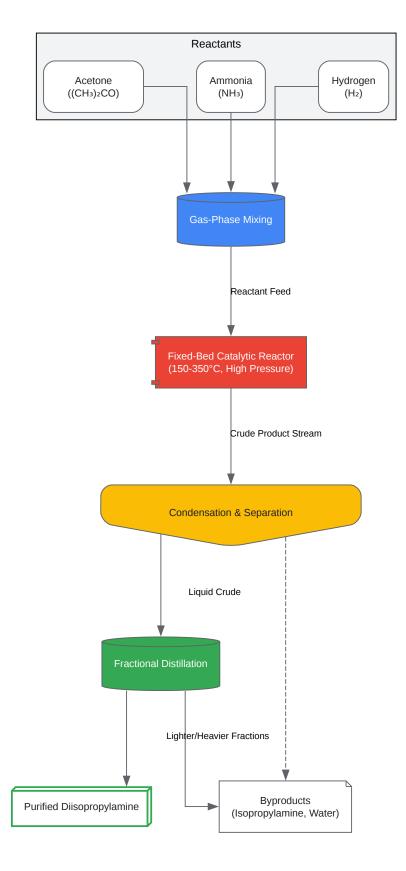


- Syringes for liquid transfer.
- Dry ice/acetone bath.
- Procedure:
 - Set up the flask under an inert atmosphere (nitrogen or argon).
 - Using a syringe, add anhydrous THF to the flask, followed by the required amount of disopropylamine (e.g., 1.2 equivalents).[1][8]
 - Cool the flask to -78 °C using a dry ice/acetone bath.[1]
 - Slowly add n-butyllithium solution (e.g., 1.1 equivalents) dropwise to the stirred diisopropylamine/THF mixture.[1] The reaction is instantaneous.
 - The resulting solution of LDA is typically kept at -78 °C and is ready for the addition of the substrate to be deprotonated.

Visualized Workflow: Synthesis of Diisopropylamine

The following diagram illustrates the industrial synthesis process of **diisopropylamine**, highlighting the key stages from reactants to the final purified product.





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Caption: Industrial synthesis of diisopropylamine via reductive amination.



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